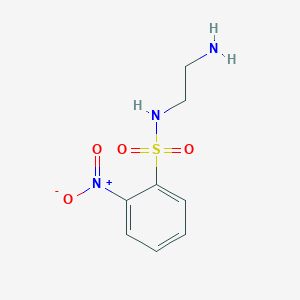

N-(2-Aminoethyl)-2-nitrobenzenesulfonamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c9-5-6-10-16(14,15)8-4-2-1-3-7(8)11(12)13/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQAHCRZFJEDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467008 | |

| Record name | N-(2-Aminoethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83019-91-4 | |

| Record name | N-(2-Aminoethyl)-2-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83019-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Context and Research Landscape of N 2 Aminoethyl 2 Nitrobenzenesulfonamide

Foundational Significance within Benzenesulfonamide (B165840) Chemistry

Benzenesulfonamides are a class of organic compounds characterized by a benzenesulfonyl group linked to a nitrogen atom. They are known for their stability and have been historically used in various applications, including as protecting groups for amines. solubilityofthings.comchemicalbook.com The introduction of a nitro group onto the benzene (B151609) ring, as seen in nitrobenzenesulfonamides, significantly influences the chemical properties of the sulfonamide. nih.gov

The position of the nitro group is crucial. In the case of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide, the ortho position of the nitro group makes the sulfur atom more electrophilic and the sulfonamide N-H bond more acidic compared to unsubstituted benzenesulfonamides. nih.gov This enhanced reactivity is a cornerstone of its utility.

A key aspect of its foundational significance is its role in the "nosyl" (Ns) protection strategy for amines. nih.govchem-station.com The nosyl group, derived from 2-nitrobenzenesulfonyl chloride, offers a distinct advantage over other sulfonyl protecting groups like the p-toluenesulfonyl (tosyl) group. While tosylamides are known for their high stability, their removal often requires harsh reaction conditions. nih.gov In contrast, the nosyl group in compounds like this compound can be cleaved under much milder conditions, typically using a thiol and a base. chem-station.comresearchgate.net This facility of cleavage is attributed to the formation of a stable Meisenheimer complex, an intermediate that facilitates the nucleophilic aromatic substitution leading to deprotection. chem-station.com

The Fukuyama amine synthesis is a prominent example showcasing the importance of nitrobenzenesulfonamides. This method utilizes nosylamides as intermediates for the synthesis of secondary amines under mild conditions, highlighting the activating nature of the nosyl group. chem-station.com The ability to functionalize the amine and subsequently remove the protecting group without disrupting other sensitive functional groups is a testament to the strategic importance of the nosyl moiety in multistep organic synthesis. rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 83019-91-4 | scbt.com |

| Molecular Formula | C₈H₁₁N₃O₄S | scbt.com |

| Molecular Weight | 245.26 g/mol | scbt.com |

| Appearance | Solid (form may vary) | |

| Synonyms | N-(o-Ns)-1,2-diaminoethane Hydrochloride, 1-Amino-2-(2-nitrobenzenesulfonamido)ethane Hydrochloride, N-(2-Nitrobenzenesulfonyl)ethylenediamine Hydrochloride | tcichemicals.com |

Interdisciplinary Relevance in Contemporary Chemical Research

The utility of this compound and the broader class of nitrobenzenesulfonamides extends beyond fundamental organic synthesis into various interdisciplinary fields of chemical research.

In medicinal chemistry , benzenesulfonamide derivatives are investigated for a range of biological activities. For instance, certain benzenesulfonamide derivatives have been studied as carbonic anhydrase inhibitors and show potential as anticancer and antimicrobial agents. chemicalbook.comrsc.org The structural backbone provided by compounds like this compound can serve as a scaffold for the synthesis of new therapeutic candidates. The related compound, 4-(2-aminoethyl)benzenesulfonamide, is a key intermediate in the synthesis of several sulfonylurea hypoglycemic drugs. google.com

The field of natural product synthesis has also benefited from the application of the nosyl protection strategy. The synthesis of complex molecules, such as the pentacyclic lycopodium (B1140326) alkaloid huperzine-Q and various acylpolyamine spider toxins, has been facilitated by the use of 2-nitrobenzenesulfonamide (B48108) as a protecting group. researchgate.net The mild deprotection conditions are crucial for preserving the integrity of these intricate molecular architectures.

Furthermore, the principles of reactivity inherent to nitrobenzenesulfonamides are relevant in asymmetric synthesis . The development of chiral catalysts and methodologies for the stereoselective synthesis of complex molecules often relies on the predictable reactivity of functional groups. The use of N-(o-nitrophenylsulfenyl)-2-arylethylamines in asymmetric Pictet-Spengler reactions to produce chiral tetrahydroisoquinolines is one such example. nih.gov The ability to control the stereochemistry of reactions involving sulfonamide-protected amines is a significant area of research. purdue.edunih.gov

Table 2: Comparison of Common Sulfonyl Protecting Groups

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Key Characteristics | Reference |

| p-Toluenesulfonyl | Ts | Strong acid, dissolving metal reduction | High stability, often requires harsh deprotection | nih.gov |

| 2-Nitrobenzenesulfonyl | Ns (o-Ns) | Thiol and base (e.g., thiophenol/K₂CO₃) | Mild cleavage, sensitive to some reducing agents | nih.govchem-station.comresearchgate.net |

| 4-Nitrobenzenesulfonyl | Ns (p-Ns) | Thiol and base | Mild cleavage, electron-withdrawing nature activates the sulfonamide | nih.govguidechem.com |

Synthetic Methodologies for N 2 Aminoethyl 2 Nitrobenzenesulfonamide and Its Analogues

Direct Synthesis Strategies of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide

The direct formation of this compound is typically achieved through the reaction of ethylenediamine (B42938) with a suitable 2-nitrobenzenesulfonyl precursor. These methods can be broadly categorized into condensation reactions and one-pot procedures.

Condensation Reactions with Ethylenediamine Precursors

The most straightforward approach for the synthesis of this compound involves the condensation reaction between ethylenediamine and 2-nitrobenzenesulfonyl chloride. acs.org To achieve mono-sulfonylation and prevent the formation of the disubstituted product, it is common to use a large excess of ethylenediamine. researchgate.net The reaction is typically carried out in a suitable solvent, and the desired product can be isolated and purified as the hydrochloride salt. peptide.comacs.org

The general reaction involves the nucleophilic attack of one of the amino groups of ethylenediamine on the sulfonyl chloride. The use of an excess of the diamine ensures that the concentration of the mono-sulfonated product is kept low, thereby minimizing its reaction with another molecule of the sulfonyl chloride. The reaction mixture is typically stirred at a controlled temperature to facilitate the reaction.

| Reactants | Reagents/Solvents | Key Conditions | Product | Ref. |

| Ethylenediamine, 2-Nitrobenzenesulfonyl chloride | Pyridine (B92270), CH2Cl2 | Controlled temperature | This compound | acs.org |

| Ethylenediamine, 2-Nitrobenzenesulfonyl chloride | Excess ethylenediamine | - | Mono-sulfonated product | researchgate.net |

One-Pot Synthetic Procedures

One-pot syntheses offer an efficient alternative to traditional multi-step procedures by reducing the number of work-up and purification steps. While a direct one-pot synthesis for this compound is not extensively documented, a plausible and efficient strategy involves the initial mono-protection of ethylenediamine, followed by sulfonylation in the same reaction vessel.

A common approach is the mono-Boc protection of ethylenediamine using di-tert-butyl dicarbonate (B1257347) ((Boc)2O). wipo.intgoogle.com This can be followed by the addition of 2-nitrobenzenesulfonyl chloride to the reaction mixture to yield the N-Boc-protected intermediate. Subsequent deprotection of the Boc group would yield the final product. This method provides a streamlined process for obtaining the desired mono-sulfonated ethylenediamine derivative. nih.govorganic-chemistry.org

Another one-pot strategy for the synthesis of related sulfonamides involves a copper-catalyzed three-component coupling of a sulfonyl azide, an alkyne, and an amine. organic-chemistry.org While not directly applied to this compound, this methodology highlights the potential for developing novel one-pot syntheses for this class of compounds.

Derivatization and Functionalization Strategies

The primary amino group of this compound serves as a versatile handle for a variety of derivatization and functionalization reactions, allowing for the synthesis of a wide range of analogues with tailored properties.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The secondary sulfonamide nitrogen and the primary amino group can undergo N-alkylation. The alkylation of the sulfonamide nitrogen typically requires a base to deprotonate the sulfonamide, followed by reaction with an alkyl halide. orgsyn.org Ruthenium-based catalysts have also been shown to be effective for the N-alkylation of sulfonamides with alcohols. nih.gov Manganese dioxide has also been utilized as a catalyst for the N-alkylation of sulfonamides using alcohols as the alkylating agents under solvent-free conditions. organic-chemistry.org The primary amino group can also be alkylated using various methods, including reductive amination. nih.gov

N-Acylation: The primary amino group of this compound can be readily acylated using acyl chlorides or anhydrides under basic conditions. orientjchem.org N-acylbenzotriazoles have also been reported as efficient reagents for the N-acylation of sulfonamides. semanticscholar.org Copper(II) triflate has been shown to mediate the acylation of sulfonamides. researcher.life These reactions lead to the formation of amide derivatives with diverse functionalities.

| Reaction Type | Reagents/Catalysts | Substrate | Product Class | Ref. |

| N-Alkylation | Alkyl halides, Base | Sulfonamide Nitrogen | N,N-Disubstituted sulfonamides | orgsyn.org |

| N-Alkylation | Alcohols, Ru-catalyst | Sulfonamide Nitrogen | N-Alkyl sulfonamides | nih.gov |

| N-Alkylation | Alcohols, MnO2 | Sulfonamide Nitrogen | N-Alkyl sulfonamides | organic-chemistry.org |

| N-Acylation | Acyl chlorides, Base | Primary Amine | N-Acyl derivatives | orientjchem.org |

| N-Acylation | N-Acylbenzotriazoles, NaH | Sulfonamide Nitrogen | N-Acylsulfonamides | semanticscholar.org |

| N-Acylation | Acyl chlorides, Cu(OTf)2 | Sulfonamide Nitrogen | N-Acylsulfonamides | researcher.life |

Synthesis of N-Alkoxy Analogues

The synthesis of N-alkoxy analogues of this compound is not a widely reported transformation. However, general methods for the synthesis of N-alkoxyamines and N-alkoxysulfonamides exist. For instance, the decomposition of N-tosyl-1,2,3-triazoles in the presence of alcohols, catalyzed by rhodium(II) acetate (B1210297) dimer, can form N-(2-alkoxyvinyl)sulfonamides. nih.gov Another approach involves the iridium-catalyzed transfer hydrogenation of oximes to produce N-alkoxy amines. researchgate.net The synthesis of N-(acyloxy)-N-alkynylamides has also been reported. rsc.org While these methods provide routes to related N-alkoxy compounds, their direct applicability to this compound requires further investigation.

Preparation of Dipeptide and Other Amino Acid Conjugates

The conjugation of dipeptides and other amino acids to the primary amino group of this compound is a valuable strategy for creating novel molecules with potential biological activity. These syntheses are typically achieved through standard peptide coupling reactions. nih.govnih.gov

Commonly used coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.compeptide.com The N-protected amino acid or dipeptide is activated by the coupling reagent to form an active ester or a related species, which then readily reacts with the primary amino group of this compound to form a stable amide bond. Subsequent deprotection of the amino acid or dipeptide moiety can be performed if required.

This methodology allows for the systematic incorporation of various amino acid residues, leading to the generation of diverse libraries of peptide-sulfonamide conjugates.

| Coupling Reagent | Additive | Key Feature | Product | Ref. |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Minimizes racemization | Dipeptide/Amino acid conjugate | nih.govpeptide.com |

| N,N'-Diisopropylcarbodiimide (DIC) | 1-Hydroxybenzotriazole (HOBt) | Soluble urea (B33335) byproduct | Dipeptide/Amino acid conjugate | peptide.com |

| Benzotriazole-based reagents | - | Facile acylation | Dipeptide/Amino acid conjugate | nih.gov |

Incorporation into Macrocyclic and Heterocyclic Systems

The unique properties of the 2-nitrobenzenesulfonyl (nosyl) group, particularly its ability to function as both a protecting and an activating group, have made this compound and its derivatives valuable precursors in the synthesis of nitrogen-containing macrocycles and heterocycles. thieme-connect.comtandfonline.com The nosyl group's electron-withdrawing nature increases the acidity of the N-H proton, facilitating alkylation, while also allowing for mild deprotection conditions. researchgate.net

A significant application is in macrocyclization via intramolecular alkylation. In the total synthesis of lipogrammistin-A, a marine natural product featuring an 18-membered polyamine lactam ring, this strategy proved highly effective. thieme-connect.com A linear precursor containing a nosyl-protected secondary amine was subjected to intramolecular cyclization. Treatment with cesium carbonate in acetonitrile (B52724) promoted the intramolecular alkylation of the sulfonamide, yielding the desired 18-membered macrocycle as the sole product in high yield. thieme-connect.com This method demonstrates the efficiency of using the nosyl group to construct large ring systems, a challenging task in synthetic chemistry. thieme-connect.comnih.gov

Model studies have confirmed the feasibility of this approach. For instance, a precursor for an 18-membered ring was successfully cyclized using cesium carbonate in acetonitrile, achieving a 79% yield. thieme-connect.com The synthesis of various nitrogen-containing macrocycles often relies on the formation of amide or imine bonds, but direct C-N bond formation using pre-functionalized building blocks like nosylated diamines offers a powerful alternative. nih.govmdpi.com The strategy is not limited to simple diamines; more complex synthons can be employed to create functionalized macrocycles, such as those used in the synthesis of cyclen derivatives. google.com

The general strategy involves preparing a linear substrate containing a nosyl-protected amine and a suitable electrophilic site. The cyclization is then triggered under basic conditions, leading to the formation of the macrocyclic structure. This methodology has been instrumental in synthesizing complex natural products and their analogues. thieme-connect.comtandfonline.com

Diamination and Other Electrophilic Nitrogen Source Applications

While this compound itself is a diamine synthon, related 2-nitrobenzenesulfonamide (B48108) derivatives serve as potent electrophilic nitrogen sources for various transformations, including the diamination of alkenes. nih.gov Electrophilic amination involves the reaction of a nucleophile, such as a carbanion, with a reagent that delivers a nitrogen atom. wikipedia.org

A notable example is the use of N,N-dichloro-2-nitrobenzenesulfonamide (2-NsNCl2) for the direct diamination of α,β-unsaturated ketones. nih.gov This reaction proceeds without the need for a metal catalyst and is convenient to perform. 2-NsNCl2 acts as an effective source of electrophilic nitrogen, leading to the formation of dichloromethyl imidazoline (B1206853) products. The 2-nosyl protecting group on the resulting diamine products can be readily removed under mild conditions. nih.gov This method provides a practical route to β,γ-diamino carboxylates and sulfones from allenes. researchgate.net

The concept of electrophilic nitrogen sources is broad, with various reagents developed to deliver nitrogen to organic molecules. wikipedia.orgscripps.edu Isoxazoles, for example, have been identified as practical electrophilic ammonia (B1221849) equivalents in copper-hydride-catalyzed hydroamination reactions, providing access to chiral primary amines. mit.eduorganic-chemistry.org These reactions highlight the ongoing development of new reagents and methods for installing nitrogen atoms into molecules with high control and efficiency. mit.edu The utility of 2-nitrobenzenesulfonamide derivatives in this context underscores the versatility of the nosyl framework in synthetic chemistry. nih.gov

The 2-Nitrobenzenesulfonyl (Nosyl) Group as a Protecting and Activating Moiety

The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a cornerstone of modern amine synthesis, celebrated for its dual role as a robust protecting group and a powerful activating group. researchgate.net Its widespread use stems from its ease of introduction, stability to various reaction conditions, and, most importantly, its facile cleavage under mild, specific conditions. researchgate.netchem-station.com

Application in Amine Protection and Deprotection

The nosyl group is typically introduced by reacting a primary or secondary amine with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base like pyridine or triethylamine. thieme-connect.comchemicalbook.comresearchgate.net Once installed, the resulting sulfonamide is stable to many reagents and conditions used in multistep synthesis. researchgate.net

A key application of the nosyl group is in the Fukuyama amine synthesis, a versatile method for preparing secondary amines from primary amines. tandfonline.comchem-station.com In this process, a primary amine is first protected as a nosylamide. The electron-withdrawing nitro group renders the sulfonamide proton acidic enough to be deprotonated by a mild base and subsequently alkylated under Mitsunobu conditions or with an alkyl halide. thieme-connect.comchem-station.com This forms a disubstituted sulfonamide, which is then deprotected to reveal the secondary amine. researchgate.net

The deprotection of nosylamides is a critical advantage of this group. It is readily cleaved by treatment with a thiol, such as thiophenol or mercaptoethanol, and a base like potassium carbonate or DBU. chem-station.comresearchgate.net This process is highly efficient and proceeds under mild conditions, preserving other sensitive functional groups within the molecule. researchgate.netresearchgate.net Solid-supported thiols have also been developed to simplify product purification, where the excess reagent and by-products are removed by simple filtration. thieme-connect.deresearchgate.netresearchgate.net

| Step | Typical Reagents | Key Features | References |

|---|---|---|---|

| Protection | 2-Nitrobenzenesulfonyl chloride (NsCl), Pyridine or Et3N | High-yielding reaction with primary and secondary amines. | thieme-connect.comresearchgate.net |

| Alkylation (Activation) | Mitsunobu conditions (e.g., PPh3, DEAD) or Alkyl halide + Base (e.g., K2CO3) | The nosyl group activates the N-H bond for facile alkylation. | thieme-connect.comresearchgate.netchem-station.com |

| Deprotection | Thiophenol/K2CO3; Mercaptoethanol/DBU; Polymer-supported thiols | Mild, high-yielding cleavage that is orthogonal to many other protecting groups. | chem-station.comresearchgate.netthieme-connect.de |

Cleavage Conditions and Mechanistic Considerations

The cleavage of the 2-nitrobenzenesulfonyl group from an amine is typically achieved under mild, nucleophilic conditions. The most common method involves the use of a thiol reagent in the presence of a base. chem-station.comresearchgate.net

Common Cleavage Reagents:

Thiophenol and Potassium Carbonate (K₂CO₃) in Acetonitrile or DMF. chem-station.comthieme-connect.de

β-Mercaptoethanol and 1,8-Diazabicycloundec-7-ene (DBU) in DMF. researchgate.net

Polymer-supported thiophenol with a base like Cesium Carbonate (Cs₂CO₃). thieme-connect.de

Odorless thiols, such as p-mercaptobenzoic acid, have been developed to avoid the stench of traditional thiols. tandfonline.comresearchgate.net

The reaction can be performed at room temperature or gently heated (e.g., 40-50 °C) to accelerate the process. tandfonline.comchem-station.com Microwave irradiation has also been shown to significantly shorten reaction times, with complete conversion in minutes. thieme-connect.de

| Reagent System | Solvent | Conditions | Key Advantage | References |

|---|---|---|---|---|

| Thiophenol, K₂CO₃ | Acetonitrile | 50 °C, 40 min | Classic, highly effective method. | chem-station.com |

| HSCH₂CH₂OH, DBU | DMF | Room Temp | Mild conditions for sensitive substrates. | researchgate.net |

| PS-thiophenol, Cs₂CO₃ | DMF | Room Temp, 24h or MW, 120 °C, 3 min | Simplified purification by filtration. | thieme-connect.de |

| p-Mercaptobenzoic acid, K₂CO₃ | DMF | 40 °C, 12h | Odorless reagent, easy workup. | tandfonline.com |

Mechanistic Considerations: The cleavage mechanism proceeds via a nucleophilic aromatic substitution (SNAr). researchgate.netchem-station.com The strong electron-withdrawing effect of the ortho-nitro group and the sulfonyl group makes the aromatic ring highly electron-deficient and susceptible to attack by a soft nucleophile like a thiolate anion (RS⁻). researchgate.netresearchgate.net

The mechanism involves two key steps:

The thiolate anion, generated in situ from the thiol and base, attacks the ipso-carbon (the carbon atom attached to the sulfonyl group) of the nitroaromatic ring. This addition forms a transient, resonance-stabilized intermediate known as a Meisenheimer complex . researchgate.netchem-station.com

This complex then collapses. The sulfonyl group is eliminated as sulfur dioxide (SO₂), and the C-S bond of the thiolate is cleaved, releasing the free amine and forming a diaryl sulfide (B99878) by-product. chem-station.com This convenient deprotection pathway is a unique and powerful feature of the nosyl group. chem-station.com

This reliable mechanism underpins the broad utility of the nosyl group, enabling chemists to unmask amines at will during complex synthetic campaigns.

Mechanistic Investigations and Chemical Transformations of N 2 Aminoethyl 2 Nitrobenzenesulfonamide Derivatives

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl compounds bearing strong electron-withdrawing groups. wikipedia.org The 2-nitrobenzenesulfonamide (B48108) moiety is primed for such reactions due to the presence of the powerfully activating nitro (NO₂) group positioned ortho to the sulfonyl group. In the context of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide derivatives, the aromatic ring is electron-deficient and therefore susceptible to attack by nucleophiles. masterorganicchemistry.com

The SNAr mechanism proceeds via a two-step addition-elimination process. youtube.com First, a nucleophile attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The presence of the ortho-nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge. masterorganicchemistry.comyoutube.com In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.com

For 2-nitrobenzenesulfonamides, the leaving group can be a halide or another group susceptible to displacement. The reaction rate is significantly influenced by the electronegativity of the leaving group, with fluoride (B91410) often being the most readily displaced due to its ability to polarize the C-F bond, facilitating the initial nucleophilic attack, which is typically the rate-determining step. youtube.com The structural and electronic properties of both the sulfonamide derivative and the incoming nucleophile determine the feasibility and outcome of the substitution. These reactions are fundamental to the derivatization of the aromatic core, enabling the introduction of a wide array of functional groups.

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a versatile functional handle that can be readily transformed through various reduction methods. The specific product obtained depends on the reducing agent and the reaction conditions employed. wikipedia.org

The most common transformation is the complete reduction of the nitro group to a primary amine (NH₂), yielding N-(2-Aminoethyl)-2-aminobenzenesulfonamide. This conversion is of significant industrial and synthetic importance. A variety of reagents can accomplish this reduction, including:

Catalytic Hydrogenation: Using catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems: A classic method involves the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid). wikipedia.org

Transfer Hydrogenation: Utilizing hydrogen donors like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

Sulfide (B99878) Reagents: Sodium sulfide or sodium hydrosulfite can be used, sometimes offering selectivity in the presence of other reducible functional groups. wikipedia.org

Partial reduction of the nitro group can also be achieved, leading to other functionalities. For instance, controlled reduction can yield the corresponding N-arylhydroxylamine. wikipedia.org The 2-nitrobenzenesulfonamide group has been explored as a redox-sensitive chemical linker in drug delivery systems. nih.gov In this context, the nitro group is reduced to an amino group specifically under the intracellular reducing conditions provided by glutathione (B108866) (GSH) and glutathione S-transferase (GST), triggering the cleavage of the sulfonamide linkage and release of a therapeutic agent. nih.gov This highlights the biological relevance of the nitro group's reduction chemistry.

Table 1: Common Reduction Methods for Aryl Nitro Groups

| Reagent/System | Product | Typical Conditions |

|---|---|---|

| H₂, Pd/C or PtO₂ | Amine | H₂ atmosphere, solvent (e.g., EtOH, EtOAc) |

| Fe, HCl or CH₃COOH | Amine | Aqueous acidic solution, heat |

| SnCl₂·2H₂O, HCl | Amine | Concentrated HCl, often at room temperature |

| Zn, NH₄Cl | Hydroxylamine | Aqueous solution, controlled temperature |

| Na₂S₂O₄ (Sodium Dithionite) | Amine | Aqueous or mixed aqueous/organic solvent |

Intramolecular Cyclization and Ring-Closing Reactions

The structure of this compound, featuring a flexible ethylenediamine (B42938) chain attached to a reactive aromatic system, provides a template for various intramolecular cyclization reactions to form heterocyclic structures.

Formation of Imidazolines and Related Nitrogenous Heterocycles

The N-(2-aminoethyl) moiety is a classic precursor for the synthesis of 2-imidazolines. wikipedia.org This transformation typically involves the condensation of the 1,2-diamine unit with a one-carbon electrophile, such as an aldehyde, nitrile, or orthoester. wikipedia.orgorganic-chemistry.org In the case of this compound derivatives, intramolecular or intermolecular reactions can lead to the formation of imidazolines. For instance, after suitable N-acylation or reaction with an appropriate carbonyl compound, the ethylenediamine backbone can cyclize.

The general synthesis of 2-imidazolines often involves the reaction of ethylenediamine with an aldehyde, followed by oxidation, or with a nitrile under acidic conditions. wikipedia.orgorganic-chemistry.org While direct intramolecular cyclization of the parent compound is not spontaneous, its derivatives are versatile substrates. For example, derivatives of 2-nitrobenzenesulfonamides have been used as advanced intermediates for the combinatorial synthesis of diverse nitrogenous heterocycles, showcasing the utility of this scaffold in building complex molecular architectures. nih.gov

Rearrangements Leading to Cyclic Sulfonamides

Intramolecular reactions can also involve the sulfonamide group itself, leading to the formation of cyclic sulfonamides, also known as sultams. These reactions often occur following the reduction of the ortho-nitro group to an amine. The resulting 2-aminobenzenesulfonamide (B1663422) derivative possesses two nucleophilic groups—the aniline (B41778) amine and the side-chain amine—which can participate in cyclization reactions.

For example, reduction of the nitro group to an amine, followed by activation of a group on the side chain, could lead to an intramolecular nucleophilic substitution to form a six- or seven-membered sultam. The specific reaction pathway and the resulting ring size would depend on the nature of the substituents and the reaction conditions employed.

Base-Mediated C- and N-Arylation Reactions

In the presence of a base, derivatives of this compound can undergo intramolecular C- and N-arylation reactions. These transformations rely on the generation of a nucleophile within the molecule that subsequently attacks the electron-deficient nitro-aromatic ring in an SNAr-type process.

A study by Krchňák and co-workers demonstrated that N,N-disubstituted 2-nitrobenzenesulfonamides derived from amino acids can undergo base-mediated intramolecular cyclization. nih.gov The base deprotonates a carbon or nitrogen atom in the side chain, creating a nucleophile that attacks the aromatic ring. The position of arylation (C-arylation vs. N-arylation) is determined by the substitution pattern and the nature of the amino acid-derived portion of the molecule. nih.gov These cyclized products serve as precursors to a variety of important heterocyclic systems, including indazoles and quinoxalinones. nih.gov

Truce-Smiles Rearrangement Mechanisms

A specific and powerful type of base-mediated intramolecular arylation is the Truce-Smiles rearrangement. lakeheadu.ca This reaction involves an intramolecular nucleophilic aromatic substitution where a carbanion acts as the nucleophile, resulting in the formation of a new C-C bond. lakeheadu.ca The classic Truce-Smiles rearrangement begins with the deprotonation of a benzylic carbon adjacent to a sulfone or sulfonamide.

In the context of this compound derivatives, a Truce-Smiles rearrangement could be envisioned if a carbanion can be generated on the carbon atom alpha to the sulfonamide nitrogen. The reaction proceeds through a spiro-bicyclic Meisenheimer-like intermediate. lakeheadu.ca The driving force for the reaction is the formation of a more stable anion. The rearrangement results in the migration of the aryl group from the sulfur atom to the carbon atom that was initially deprotonated. While the parent compound is not ideally set up for this, appropriately substituted derivatives can undergo this transformation. The radical variant of the Truce-Smiles rearrangement has also been extensively studied, broadening the scope of aryl migrations to include unactivated systems. manchester.ac.uknih.govnih.gov

Table 2: Summary of Key Reactions

| Reaction Type | Key Moiety | Typical Reagent/Condition | Product Type |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 2-Nitro-activated aryl ring | External Nucleophile | Substituted 2-nitrobenzenesulfonamide |

| Nitro Group Reduction | Nitro group | H₂/Pd/C, Fe/HCl | 2-Aminobenzenesulfonamide |

| Imidazoline (B1206853) Formation | N-(2-aminoethyl) group | Aldehydes, Nitriles | Imidazoline derivative |

| Intramolecular C/N-Arylation | Full scaffold | Base (e.g., K₂CO₃, t-BuOK) | Fused heterocycles (e.g., Indazoles) |

| Truce-Smiles Rearrangement | Sulfonamide + Side Chain | Strong Base (e.g., n-BuLi) | C-Arylated product |

Meisenheimer Complex Intermediates

The chemical behavior of this compound and its derivatives is significantly influenced by the electron-withdrawing nature of the ortho-nitrobenzenesulfonyl group. This group plays a crucial role in the formation of Meisenheimer complex intermediates during nucleophilic aromatic substitution (SNAAr) reactions. A Meisenheimer complex is a negatively charged intermediate formed when a nucleophile attacks an electron-deficient aromatic ring. sigmaaldrich.com The presence of the strongly electron-withdrawing nitro group is critical for stabilizing the negative charge of this complex through resonance.

A key example of the involvement of a Meisenheimer-like intermediate is observed in the deprotection of the 2-nitrobenzenesulfonyl (nosyl) group, a reaction central to the Fukuyama amine synthesis. In this process, a thiol, in the presence of a base, acts as the nucleophile. The thiolate anion attacks the ipso-carbon of the nitroaromatic ring, leading to the formation of a transient Meisenheimer complex. This intermediate then undergoes further reaction, ultimately leading to the cleavage of the nitrogen-sulfur bond and the release of the free amine.

The general mechanism for the deprotection of a nosyl amide, which is applicable to derivatives of this compound, proceeds as follows:

Nucleophilic Attack: A soft nucleophile, typically a thiolate, attacks the carbon atom bonded to the sulfonyl group on the aromatic ring.

Formation of the Meisenheimer Complex: This attack forms a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized across the aromatic ring and the nitro group.

Elimination and Rearrangement: The complex then collapses, leading to the cleavage of the C-S bond and subsequent reactions that result in the formation of the deprotected amine and a disulfide byproduct.

While the direct isolation and characterization of a Meisenheimer complex for this compound itself is not extensively documented in readily available literature, the well-established mechanism of the Fukuyama deprotection provides strong evidence for its transient formation. The efficiency of this deprotection method relies on the ability of the 2-nitrobenzenesulfonyl group to form this stabilized intermediate.

Table 1: Key Features of Meisenheimer Complex Formation in 2-Nitrobenzenesulfonamides

| Feature | Description |

| Activating Group | The ortho-nitro group is a powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack. |

| Nucleophile | Soft nucleophiles, such as thiolates, are typically used to initiate the formation of the Meisenheimer complex. |

| Intermediate | A transient, negatively charged cyclohexadienyl intermediate (Meisenheimer complex) is formed. |

| Stabilization | The negative charge is stabilized by delocalization onto the nitro group. |

| Outcome | Facilitates nucleophilic aromatic substitution, most notably in the deprotection of the nosyl group. |

Stereochemical Control and Diastereoselectivity in Transformations

The presence of a chiral center within a molecule allows for the possibility of diastereoselective reactions, where one diastereomer is formed in preference to another. In the context of derivatives of this compound, stereochemical control can be exerted in transformations involving the ethylenediamine backbone, particularly when it is appropriately substituted to introduce chirality.

The development of stereoselective methods is of high importance in organic and pharmaceutical chemistry for the synthesis of enantiomerically pure compounds, as many pharmacologically relevant molecules contain chiral amine functionalities. osi.lv One common strategy to achieve stereocontrol is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.comslideshare.net After the desired transformation, the auxiliary can be removed.

For derivatives of this compound, a chiral auxiliary could be introduced by using a chiral diamine precursor or by modifying the existing ethylenediamine chain. For instance, if a derivative contains a pre-existing stereocenter on the N-alkyl substituent of the sulfonamide, this chirality can influence the outcome of subsequent reactions, such as cyclization or further functionalization.

A key transformation where diastereoselectivity would be crucial is the intramolecular cyclization of a suitably substituted this compound derivative to form a chiral piperazine. The stereochemical outcome of such a cyclization would be influenced by several factors:

The nature of the chiral auxiliary or substituent: The steric bulk and electronic properties of the group inducing chirality will play a significant role.

The reaction conditions: Temperature, solvent, and the nature of the base or catalyst used can all affect the diastereomeric ratio of the product.

The transition state geometry: The reaction will proceed through the lowest energy transition state, which will be dictated by minimizing steric interactions and maximizing favorable electronic interactions.

While specific studies detailing the diastereoselective transformations of this compound itself are not prevalent, the principles of asymmetric synthesis using chiral auxiliaries are well-established and can be applied to this system. For example, the use of chiral backbones in similar structures has been shown to effectively control the stereochemistry of cyclization reactions.

Table 2: Factors Influencing Diastereoselectivity in Transformations of Chiral this compound Derivatives

| Factor | Influence on Stereochemical Outcome |

| Chiral Auxiliary/Substituent | Directs the approach of reagents from the less hindered face of the molecule. |

| Reaction Temperature | Lower temperatures generally lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy. |

| Solvent | Can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome. |

| Catalyst/Reagent | The choice of catalyst or reagent can have a profound impact on the transition state geometry and thus the diastereoselectivity. |

By carefully selecting the chiral directing group and optimizing reaction conditions, it is theoretically possible to achieve high levels of diastereoselectivity in the chemical transformations of this compound derivatives, leading to the synthesis of valuable, enantiomerically enriched nitrogen-containing heterocycles.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. While specific spectral data for this exact compound is not extensively published in the provided search results, typical chemical shifts for analogous structures can be inferred. For instance, in similar sulfonamide compounds, aromatic protons of the nitrobenzenesulfonyl group would appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro and sulfonyl groups. The protons of the ethylenediamine (B42938) fragment would be found more upfield. The methylene (B1212753) (-CH2-) group adjacent to the sulfonamide nitrogen would likely resonate at a different chemical shift than the methylene group adjacent to the terminal amino (-NH2) group, reflecting their distinct electronic environments.

In ¹³C NMR, the carbons of the nitro-substituted aromatic ring would exhibit signals in the aromatic region (approximately 120-150 ppm), with the carbon atom directly bonded to the nitro group showing a characteristic downfield shift. The aliphatic carbons of the ethylamino chain would appear in the upfield region of the spectrum.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula of this compound is C₈H₁₁N₃O₄S, corresponding to a molecular weight of approximately 245.26 g/mol . scbt.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule would undergo characteristic fragmentation. Analysis of the fragmentation pattern is crucial for structural elucidation. Expected fragmentation pathways would likely involve the cleavage of the sulfonamide bond (S-N), the C-S bond between the aromatic ring and the sulfur atom, and fragmentation of the ethylamino side chain. The observation of fragment ions corresponding to the 2-nitrobenzenesulfonyl group and the aminoethyl moiety would provide strong evidence for the proposed structure. Techniques like tandem mass spectrometry (MS/MS) can further isolate and fragment specific ions to build a more detailed picture of the molecule's connectivity. ctdp.orgiu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum would be expected to show several key absorption bands:

N-H Stretching: The primary amine (-NH₂) and the secondary sulfonamide (R-SO₂-NH-R') groups would exhibit N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹. mdpi.com

SO₂ Stretching: The sulfonyl group (-SO₂) is characterized by strong, distinct asymmetric and symmetric stretching bands, typically found in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. researchgate.net

NO₂ Stretching: The nitro group (-NO₂) will also show characteristic asymmetric and symmetric stretching vibrations, usually located around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹.

S-N Stretching: The stretching vibration of the sulfonamide S-N bond is typically observed in the 900-950 cm⁻¹ region. researchgate.net

The presence of these specific absorption bands provides strong evidence for the key functional groups that constitute the molecule.

X-ray Diffraction Crystallography for Solid-State Structure and Conformation

While a specific crystal structure for this compound was not found in the search results, analysis of related structures, such as rhenium complexes of similar sulfonamide ligands, demonstrates how X-ray crystallography can elucidate detailed structural features like pseudo-octahedral geometries and the planarity of aromatic moieties. nih.gov Such an analysis would provide an unambiguous confirmation of the molecule's connectivity and its preferred conformation in the crystalline form.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a purified sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula, C₈H₁₁N₃O₄S.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 8 | 96.08 | 39.18% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.52% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 17.14% |

| Oxygen | O | 16.00 | 4 | 64.00 | 26.10% |

| Sulfur | S | 32.07 | 1 | 32.07 | 13.07% |

| Total | 245.268 | 100.00% |

A close correlation between the experimental and theoretical values provides strong evidence for the purity and the assigned molecular formula of the compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of Electronic Structure and Conformation

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful for investigating the electronic structure and conformational preferences of molecules. nih.govresearchgate.net These calculations provide detailed information about molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. nih.gov

For sulfonamide derivatives, DFT studies have been employed to determine optimized structures and analyze various molecular properties. nih.gov The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data, such as that from FT-IR and FT-Raman spectroscopy. nih.govnih.gov Such studies can elucidate the distribution of electron density and identify reactive sites within the molecule, which is essential for understanding its chemical behavior. researchgate.net

Analysis of Intramolecular Hydrogen Bonding and Stability

Intramolecular hydrogen bonds (IHBs) play a significant role in determining the conformational stability of flexible molecules like N-(2-Aminoethyl)-2-nitrobenzenesulfonamide. The presence of both a hydrogen bond donor (the amino group) and acceptors (the sulfonyl and nitro groups) allows for the formation of these internal interactions.

Studies on similar ortho-substituted benzenesulfonamides have shown that the sulfonic group can act as either a hydrogen bond donor or acceptor, significantly influencing the molecule's stability and properties. mdpi.com In molecules with an aminoethyl side chain, the potential for forming an IHB between the amino group's hydrogen and an oxygen atom of the sulfonyl or nitro group is high. mdpi.comarxiv.org The strength of this bond can be influenced by the electron-donating or withdrawing nature of the substituents on the benzene (B151609) ring. arxiv.org Computational methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are used to quantify the strength and nature of these hydrogen bonds. arxiv.org The stability conferred by such bonds can lock the molecule into a specific conformation, which has implications for its interaction with biological targets.

Molecular Dynamics Simulations and Conformational Landscapes

While quantum chemical calculations provide insights into static structures, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. mdpi.com MD simulations are used to explore the conformational landscape of a molecule, revealing the different shapes it can adopt and the energy barriers between them. nih.govnih.gov

For a flexible molecule like this compound, MD simulations can map out its accessible conformations in different environments, such as in a solvent or within a protein binding site. nih.gov By analyzing the trajectory of the simulation, a conformational landscape can be generated, often represented as a 2D free energy surface. researchgate.net This landscape highlights the most stable (low-energy) conformations and the pathways for transitioning between them. researchgate.net Understanding the conformational dynamics is crucial, as the biological activity of a molecule can depend on its ability to adopt a specific conformation to bind to a receptor. nih.gov

Ligand-Protein Interaction Profiling via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.netnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. youtube.com

For this compound, docking studies can be performed against various protein targets to profile its potential biological activities. The process involves placing the ligand in the binding site of a protein and scoring the different poses based on their binding energy. A lower binding energy generally indicates a more stable protein-ligand complex. nih.gov The interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds and salt bridges, are crucial for binding affinity and are analyzed in detail. nih.gov For example, the amino and nitro groups of the compound could form key hydrogen bonds with residues in a protein's active site.

Table 1: Example of Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Protein Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond, Salt Bridge |

| Carbonic Anhydrase II | -7.9 | His94, Thr199 | Hydrogen Bond |

| Acetylcholinesterase | -9.2 | Trp84, Phe330 | Pi-Pi Stacking, Hydrogen Bond |

This table is a hypothetical representation to illustrate the type of data generated from molecular docking studies and does not represent actual experimental results.

Prediction of Blood-Brain Barrier Permeability through Computational Models

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). nih.gov The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov Computational models are widely used to predict the BBB permeability of molecules, saving time and resources compared to experimental methods. nih.gov

Table 2: Calculated Physicochemical Properties for BBB Permeability Prediction

| Property | Value |

| Molecular Weight | 245.26 g/mol scbt.com |

| Molecular Formula | C₈H₁₁N₃O₄S scbt.com |

| XLogP3 | 0.3 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Polar Surface Area | 118 Ų |

Data sourced from PubChem and other chemical databases. These values are used in various computational models to predict BBB penetration.

Research Applications in Chemical Biology and Material Science

Scaffold for Peptide Nucleic Acid (PNA) Backbone Design and Synthesis

Peptide Nucleic Acid (PNA) is a synthetic mimic of DNA and RNA, where the natural sugar-phosphate backbone is replaced by a pseudopeptide chain composed of repeating N-(2-aminoethyl)glycine (AEG) units. researchgate.netmdpi.comwikipedia.orgencyclopedia.pub This neutral polyamide backbone allows PNA to bind to complementary DNA and RNA sequences with higher affinity and specificity compared to natural nucleic acids, primarily because the lack of negative charge eliminates electrostatic repulsion. mdpi.comwikipedia.org PNAs also exhibit remarkable resistance to enzymatic degradation by nucleases and proteases. mdpi.comwikipedia.org

The synthesis of PNA oligomers is typically performed on a solid support, similar to solid-phase peptide synthesis. rsc.org In this process, N-(2-Aminoethyl)-2-nitrobenzenesulfonamide serves as a crucial starting material or scaffold. The N-(2-aminoethyl) portion of the molecule is the core of the PNA backbone unit. researchgate.net The 2-nitrobenzenesulfonyl (Ns) group functions as a protecting group for one of the amine functionalities of the ethylenediamine (B42938) core. This protection is essential to control the sequential coupling of monomers and prevent unwanted side reactions during the oligomer elongation process. rsc.org After the synthesis is complete, the Ns group can be selectively removed under specific conditions to reveal the free amine, allowing for further modification or completion of the PNA strand. The use of such protecting strategies is fundamental to overcoming challenges in PNA synthesis, such as the aggregation of chains and the solubility of monomers. rsc.org

Design and Synthesis of Trypanocidal and Antimalarial Agents

The search for new therapeutic agents against parasitic diseases like trypanosomiasis and malaria is a significant area of medicinal chemistry. wikipedia.orgresearchgate.net Drug design often focuses on chemical classes known to possess antiparasitic activity. Nitroaromatic compounds and sulfonamides are two such classes that have been investigated for these purposes. wikipedia.orgresearchgate.netnih.gov this compound belongs to the structural class of nitroaromatic sulfonamides, making its scaffold a rational starting point for the design of potential trypanocidal and antimalarial drugs.

Nitroaromatic compounds, including nitroimidazoles and nitrofurans, are known to be reductively activated by enzymes within parasites, such as those in Plasmodium falciparum, to generate radical species that are toxic to the organism. researchgate.net Similarly, sulfonamides act as antimalarials by inhibiting the dihydropteroate (B1496061) synthetase enzyme in the folate synthesis pathway of the parasite, acting as competitive inhibitors of para-aminobenzoic acid (PABA). wikipedia.org The combination of a nitroaromatic "warhead" and a sulfonamide moiety in a single molecule like this compound presents a logical framework for developing dual-action or synergistic antiparasitic agents. While this specific compound has not been extensively reported as an active agent itself, its chemical structure provides a key pharmacophore for the synthesis of new derivatives for screening against these diseases.

Development of Hypoxic Cell Selective Cytotoxic Agents

Solid tumors often contain regions of low oxygen concentration, known as hypoxia. nih.gov These hypoxic cells are typically resistant to conventional radiotherapy and chemotherapy, making them a critical target for novel cancer therapies. nih.gov One promising strategy is the use of hypoxia-activated prodrugs (HAPs), which are inactive compounds that are selectively converted into toxic agents under the low-oxygen conditions of the tumor microenvironment. nih.govijbs.com

The 2-nitrobenzenesulfonamide (B48108) structure is central to the design of certain HAPs. The nitro group serves as the "trigger" for activation. nih.gov In well-oxygenated normal tissues, the nitro group undergoes a one-electron reduction, which is rapidly reversed by molecular oxygen, rendering the compound non-toxic. nih.gov However, in a hypoxic environment, the nitro group can be fully reduced by cellular reductases (like cytochrome P450 reductase) to form highly reactive and cytotoxic species, such as hydroxylamines and amines, which can damage DNA and other vital cellular components. nih.govresearchgate.net Research into nitrobenzenesulfonamide derivatives has demonstrated their potential as hypoxic cell-selective cytotoxins. For instance, N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide, a related compound, was shown to be preferentially toxic to hypoxic EMT6 mammary carcinoma cells in vitro. nih.gov At a 1 mM concentration, it significantly reduced the survival of hypoxic cells with no effect on aerobic cells. nih.gov This demonstrates the principle that the this compound scaffold is a viable platform for developing cancer therapeutics that specifically target the challenging hypoxic fractions of tumors.

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, electrostatic forces, and van der Waals forces. tue.nl this compound possesses functional groups that can participate in these interactions, making it a useful building block in the construction of larger, self-assembling systems. The sulfonamide group is an excellent hydrogen bond donor and acceptor, while the nitro group can also participate in hydrogen bonding and dipole-dipole interactions.

Macrocyclic ligands are large, ring-shaped molecules capable of selectively binding ions or small molecules within their central cavity. The ethylenediamine core of this compound is a common component in the synthesis of polyamine macrocycles. semanticscholar.org By using the nitrobenzenesulfonyl (Ns) group as a removable protecting group, chemists can strategically link multiple units of this compound or incorporate it into larger structures before a final cyclization step. This approach allows for the controlled synthesis of complex macrocycles designed to act as receptors for specific guests, such as metal ions or anionic species. semanticscholar.org

Calixarenes are another class of macrocyclic host molecules that are often functionalized to enhance their binding capabilities. tue.nl While not a calixarene (B151959) itself, this compound or its derivatives could be attached to a calixarene platform. This would introduce amine and sulfonamide functionalities capable of forming specific interactions with guest molecules, thereby creating sophisticated host-guest systems for applications in sensing, catalysis, or separation.

Application in Asymmetric Catalysis and Organocatalyst Development

Asymmetric catalysis focuses on the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. organic-chemistry.orgrsc.org This field relies heavily on the design of chiral catalysts, ligands, and auxiliaries. sigmaaldrich.com

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. wikipedia.org While this compound is itself achiral, it serves as a precursor to chiral ligands and auxiliaries. Chiral derivatives of ethylenediamine are fundamental components of many highly successful catalysts for asymmetric reactions. By starting with an enantiomerically pure version of a substituted ethylenediamine, a chiral version of this compound can be synthesized.

This chiral, protected diamine is a valuable intermediate. The nitrobenzenesulfonyl (Ns) group allows for the selective modification of the other amine, enabling the construction of more complex chiral ligands. After the ligand framework is assembled, the Ns group can be removed, freeing the second amine to coordinate to a metal center or to act as a reactive site in an organocatalyst. mdpi.com Sulfonamides themselves are also incorporated into the final structure of some chiral ligands and auxiliaries, where they can influence the steric and electronic environment of the catalytic center, thereby enhancing enantioselectivity. scielo.org.mx

Utility in Solid-Phase Synthesis and Combinatorial Chemistry

The architecture of this compound, also known as N-(2-nitrobenzenesulfonyl)ethylenediamine, lends itself well to the principles of solid-phase synthesis. This technique, which involves building molecules step-by-step on a solid support, simplifies purification and allows for the use of excess reagents to drive reactions to completion. google.comnih.gov The 2-nitrobenzenesulfonyl (nosyl) group serves as an effective protecting group for one of the amino functionalities, while the free primary amine provides a point of attachment for further chemical elaboration. google.com

The true power of this compound is realized in the realm of combinatorial chemistry, a methodology aimed at the rapid synthesis of large numbers of different but structurally related molecules, known as a library. nih.gov The generation of such libraries is a critical component of high-throughput screening efforts to identify new drug candidates and materials with novel properties. nih.govnih.gov

A key advantage of the nosyl protecting group is its susceptibility to cleavage under mild conditions, typically using a thiol reagent. This orthogonality with other common protecting groups used in organic synthesis allows for selective deprotection and subsequent diversification at that position. google.com

Detailed Research Findings

While specific, in-depth research articles detailing the extensive use of this compound in large-scale combinatorial library synthesis are not abundant in publicly available literature, its potential is clearly demonstrated in the broader context of solid-phase synthesis of ethylenediamine derivatives. Patents have described the creation of ethylenediamine compound libraries using solid-phase combinatorial techniques, where 2-nitrobenzenesulfonyl is cited as a suitable amino protecting group. google.com This strongly implies the utility of this compound as a foundational building block for generating diverse molecular scaffolds.

The general strategy involves anchoring the free primary amine of this compound to a solid support. The secondary amine, protected by the nosyl group, can then be deprotected and subsequently reacted with a variety of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) to introduce the first point of diversity. The primary amine can then be functionalized in a similar manner after cleavage from the resin or through a different set of orthogonal reactions.

The following interactive table illustrates a hypothetical reaction scheme for the solid-phase synthesis of a small, diverse library of N,N'-disubstituted ethylenediamines starting from this compound.

| Step | Reagent/Condition | Purpose |

| 1 | Solid Support (e.g., Wang resin), DIC, HOBt | Anchoring of this compound to the solid support via the primary amine. |

| 2 | Thiophenol, DBU | Cleavage of the 2-nitrobenzenesulfonyl (nosyl) protecting group. |

| 3 | R¹-COOH, DIC, HOBt | Acylation of the newly freed secondary amine to introduce the first point of diversity (R¹). |

| 4 | TFA | Cleavage of the synthesized compound from the solid support. |

| 5 | R²-X (e.g., acyl chloride, sulfonyl chloride) | Further functionalization of the primary amine in solution to introduce the second point of diversity (R²). |

This systematic approach allows for the generation of a matrix of products where the properties can be finely tuned by varying the R¹ and R² groups.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Derivatizations

The classical synthesis of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide typically involves the reaction of ethylenediamine (B42938) with 2-nitrobenzenesulfonyl chloride. While effective, future research is poised to explore more efficient, greener, and versatile synthetic strategies.

Derivatization Strategies: The primary amino group of this compound is a key handle for derivatization. Future work will likely focus on creating libraries of derivatives for screening in various biological assays. This could involve acylation, alkylation, or arylation of the amine to introduce diverse functional groups. For example, the synthesis of β-phenylalanine derivatives containing sulfonamide and azole moieties has been shown to yield compounds with antiproliferative activity in cancer models. mdpi.com A similar approach could be applied to this compound to explore its potential in oncology. The synthesis of N-acylsulfenamides from sulfonamides is another emerging area, providing access to novel chemical space. nih.gov

Advanced Mechanistic Studies and Reaction Optimization

A deeper understanding of the reaction mechanisms involved in the synthesis and cleavage of this compound is crucial for optimizing existing protocols and designing new applications.

Mechanistic Insights: The hydrolysis of N-nitrobenzenesulfonamides has been studied in aqueous sulfuric acid, revealing that the cleavage products depend on the electronic nature of the substituents on the benzene (B151609) ring. rsc.orgrsc.org For 2-nitrobenzenesulfonamides, which have an electron-withdrawing group, hydrolysis tends to yield the corresponding sulfonamide (in this case, 2-nitrobenzenesulfonamide) and a nitronium ion (NO2+). rsc.orgrsc.org Further detailed kinetic and computational studies on the cleavage of the N-S bond in this compound under various conditions (e.g., in the presence of different nucleophiles or enzymes) would be highly valuable. This is particularly relevant given its potential use as a cleavable linker.

Reaction Optimization: The synthesis of this compound as a mono-protected diamine is a key challenge, as the formation of the di-substituted product is a common side reaction. Research into optimizing the selective mono-sulfonylation of ethylenediamine is a critical future direction. Methodologies for the mono-Boc protection of diamines, which involve the sequential addition of an acid and the protecting group, could be adapted for sulfonylation. scielo.org.mxbioorg.orgresearchgate.net Optimization of reaction parameters such as solvent, temperature, and the rate of addition of reagents, potentially guided by design of experiments (DoE), could significantly improve the yield and purity of the desired mono-sulfonamide. researchgate.net

Broader Applications in Drug Discovery and Chemical Biology

The unique structure of this compound, particularly the cleavable 2-nitrobenzenesulfonamide (B48108) (nosyl) group, opens up a wide range of potential applications in drug discovery and chemical biology.

Cleavable Linker Technology: The 2-nitrobenzenesulfonamide group has been successfully employed as a chemical linker in siRNA-polymer conjugates. nih.gov This linker demonstrates high stability in the extracellular environment but is selectively cleaved intracellularly by the glutathione (B108866)/glutathione S-transferase (GSH/GST) system. nih.gov This property makes this compound an excellent candidate for the development of prodrugs and drug delivery systems. Future research could involve attaching various therapeutic agents to the primary amine of this compound to create novel prodrugs that release the active drug specifically within the target cells, thereby reducing off-target toxicity.

Scaffold for Novel Therapeutics: The sulfonamide moiety is a well-established pharmacophore present in numerous approved drugs. researchgate.net The this compound scaffold can be used as a starting point for the synthesis of new classes of therapeutic agents. By creating derivatives through modification of the primary amine, it may be possible to identify compounds with activity against a range of biological targets. For instance, analogs of N-(2-(Benzylamino)-2-oxoethyl)benzamide have been identified as agents that protect pancreatic β-cells against ER stress, suggesting potential applications in diabetes treatment. nih.gov Similar library synthesis and screening approaches with this compound derivatives could uncover new therapeutic leads.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development, and these technologies can be powerfully applied to the study of this compound and its derivatives. researchgate.netnih.gov

Predictive Modeling: ML algorithms can be trained on existing data to predict the properties of novel compounds. nih.gov For example, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of this compound derivatives based on their chemical structures. This would allow for the virtual screening of large compound libraries, prioritizing the synthesis of the most promising candidates and accelerating the discovery process. researchgate.net AI can also be used to predict pharmacokinetic properties, helping to design molecules with improved drug-like characteristics. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties from scratch. researchgate.net By providing the model with the this compound scaffold and a set of desired biological activities or properties, it could generate novel derivatives that are predicted to be highly active and possess favorable pharmacokinetic profiles. This approach has the potential to explore a much larger chemical space than traditional methods and identify truly innovative drug candidates. lanl.gov

Synthesis Planning: AI tools are also being developed to assist in synthetic planning. These programs can analyze a target molecule and propose a viable synthetic route, potentially identifying more efficient or novel pathways than those conceived by human chemists. This could be particularly useful for planning the synthesis of complex derivatives of this compound.

Q & A

Q. What are the optimal synthetic routes for N-(2-Aminoethyl)-2-nitrobenzenesulfonamide, and how can purity be maximized?

- Methodological Answer : The compound is synthesized via a two-step process:

Sulfonylation : React 2-nitrobenzenesulfonyl chloride with ethylenediamine in dichloromethane (CH₂Cl₂) under basic conditions (e.g., triethylamine, Et₃N) to form the sulfonamide intermediate.

Protection/Deprotection : To avoid side reactions, the primary amine can be protected using tert-butoxycarbonyl (Boc) groups (Boc₂O) in CH₂Cl₂ with Et₃N as a base .

- Key Parameters :

| Step | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|

| Sulfonylation | CH₂Cl₂ | Et₃N | 0–25°C | 70–85% |

| Boc Protection | CH₂Cl₂ | Et₃N | 25°C | >90% |

Q. How can thermal stability and decomposition profiles of this compound be characterized?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen:

- TGA : Sharp single-stage decomposition observed above 300°C, indicating thermal lability of the nitro and sulfonamide groups .

- DSC : Endothermic peaks correlate with melting points or phase transitions. For example, a melt endotherm near 150–160°C precedes decomposition .

- Data Interpretation : Compare with structurally similar sulfonamides (e.g., N-(2-methylphenyl)-2-nitrobenzenesulfonamide, which decomposes at 280–320°C ).

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations of this compound derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement:

- Sample Preparation : Grow crystals via slow evaporation (e.g., ethanol/water).

- Validation : Check for twinning using the R-factor ratio (e.g., ) and validate with PLATON (ADDSYM) .

- Case Study : N-(2-Aminophenylsulfonyl)-N-(2-nitrophenylsulfonyl)methylamine showed a planar sulfonamide group (torsion angle < 10°), contradicting earlier DFT predictions of non-planarity . Resolve discrepancies by re-examining hydrogen bonding (e.g., N–H···O interactions) .

Q. What computational methods are suitable for analyzing electronic properties (e.g., HOMO-LUMO gaps) of this compound?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311++G(d,p) level:

- Molecular Geometry : Optimize using Gaussian08. Compare with crystallographic data .

- Electronic Properties :

| Parameter | Value (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

| Gap | 4.4 |

Q. How does this compound act as a gelator, and what experimental parameters govern its gelation efficiency?

- Methodological Answer : Study gelation in edible oils (e.g., mustard oil) using:

- Critical Gelation Concentration (CGC) : Determine via vial inversion (e.g., 2–5 wt%).

- Thermal Analysis : TGA-DSC of gels shows increased thermal stability (decomposition >300°C) vs. free oil, attributed to hydrogen-bonded networks .

- Microscopy : Use SEM to visualize fibrous structures (diameter ~50–100 nm).

Q. What strategies mitigate side reactions during N-functionalization of this compound?

- Methodological Answer :

- Selective Protection : Use Boc groups for primary amines while leaving sulfonamide reactive. Deprotect with TFA/CH₂Cl₂ (1:1) post-functionalization .

- Kinetic Control : Conduct reactions at low temperatures (0–5°C) to suppress nitro group reduction.

- Monitoring : Track intermediates via LC-MS (ESI+ mode, m/z 273 [M+H]⁺ for Boc-protected derivative) .

Data Contradiction Analysis

Q. Why do experimental and computational bond angles for sulfonamide groups differ?

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.